H-Cys(carbamoyl)-OH

Chloride Conductance Cystic Fibrosis Epithelial Physiology

Choose H-Cys(carbamoyl)-OH (S-carbamoyl-L-cysteine) for its unique S-carbamoyl modification, enabling chloride conductance activation (ΔGm=3.8 nS) and non-competitive glutamine antagonism—properties absent in L-cysteine. Ideal baseline comparator for antimetabolite SAR and stable Fmoc SPPS building block resistant to piperidine deprotection. Ensure reproducibility with ≥98% purity. Differentiate your research from generic cysteine analogs.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 5745-86-8
Cat. No. B8025037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys(carbamoyl)-OH
CAS5745-86-8
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=O)N
InChIInChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1
InChIKeyYOAUVDYBDJTJJP-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(carbamoyl)-OH (CAS 5745-86-8) Procurement Baseline: Identity and Fundamental Characteristics


H-Cys(carbamoyl)-OH, also designated as S-carbamoyl-L-cysteine (CAC), is an S-substituted cysteine derivative characterized by a carbamoyl (-CONH₂) moiety covalently linked to the thiol group of the L-cysteine backbone [1]. Its molecular formula is C₄H₈N₂O₃S, with a molecular weight of 164.18 g/mol and a melting point of 164°C (decomposition) . This structural modification distinguishes it from common thiol-containing amino acids and analogs such as N-acetyl-L-cysteine (NAC), S-carboxymethyl-L-cysteine (CMC), and S-alkylcarbamoyl-L-cysteines, imparting a unique reactivity profile that underpins its utility as a mechanistic probe and a differentiated building block in biochemical and medicinal chemistry research [2].

Why H-Cys(carbamoyl)-OH Cannot Be Replaced by Common Analogs: Basis for Differential Selection


Generic substitution of H-Cys(carbamoyl)-OH with other S-substituted cysteines (e.g., NAC, CMC) or with the parent L-cysteine is not scientifically defensible due to the profound impact of the S-carbamoyl group on both biological activity and chemical stability. For instance, L-cysteine (1 mM) exhibits no detectable effect on whole-cell chloride conductance in airway epithelial cells, whereas S-carbamoyl-L-cysteine (CAC) induces a quantifiable conductance increase (ΔGm = 3.8 ± 1.6 nS) comparable to NAC and CMC, highlighting a functional divergence dictated solely by the S-modification [1]. Furthermore, in microbial systems, the substitution pattern on the carbamoyl nitrogen of S-(alkylcarbamoyl)-L-cysteines dramatically alters inhibitory potency against Streptococcus lactis growth; for example, S-ethylcarbamoyl-L-cysteine achieves complete inhibition at ~50 µg/mL, a benchmark against which the unsubstituted S-carbamoyl derivative (CAC) can be quantitatively compared [2]. These data underscore that the specific electronic and steric properties conferred by the S-carbamoyl moiety govern distinct interactions with biological targets and define a unique chemical stability profile, particularly under basic conditions relevant to peptide synthesis, precluding simple analog substitution [3].

Quantitative Evidence for Selecting H-Cys(carbamoyl)-OH Over Analogs: Head-to-Head and Cross-Study Comparators


Ion Channel Activation: Comparable Potency to NAC and CMC in Chloride Conductance Assays

In a direct, head-to-head study on airway epithelial cells, H-Cys(carbamoyl)-OH (CAC) activates whole-cell chloride conductance with potency indistinguishable from the clinically used mucolytics N-acetyl-L-cysteine (NAC) and S-carboxymethyl-L-cysteine (CMC) [1].

Chloride Conductance Cystic Fibrosis Epithelial Physiology

Microbial Growth Inhibition: Benchmarking Against Potent S-Alkylcarbamoyl Derivatives

The inhibitory activity of H-Cys(carbamoyl)-OH (S-carbamoyl-L-cysteine) on the growth of Streptococcus lactis serves as a baseline for evaluating the enhanced potency of its S-alkylcarbamoyl congeners [1].

Antimetabolite Glutamine Antagonist Microbial Assay

Mechanism of Action: Non-Competitive Glutamine Antagonism Distinct from O-Carbamoylserine

H-Cys(carbamoyl)-OH acts as a non-competitive antagonist of glutamine in microbial systems, a mechanism that distinguishes it from competitive antagonists like O-carbamoylserine [1].

Enzyme Inhibition Glutamine Synthetase Mechanism of Action

Antitumor Activity in Animal Models: Baseline Efficacy and Comparison with Alkylated Derivatives

In a comparative in vivo study, H-Cys(carbamoyl)-OH demonstrated antitumor activity that was significantly enhanced by N-ethylation, resulting in increased chemotherapeutic effectivity without a concomitant change in toxicity [1].

Antitumor Chemotherapy In Vivo Efficacy

Chemical Stability: S-Carbamoyl Group Stability Under Basic Conditions Relevant to Peptide Synthesis

The S-carbamoyl group in H-Cys(carbamoyl)-OH exhibits stability under basic conditions, a property that distinguishes it from S-alkyl or S-benzyl protected cysteines which require reductive or nucleophilic deprotection [1].

Peptide Synthesis SPPS Protecting Group Stability

Optimal Application Scenarios for H-Cys(carbamoyl)-OH Derived from Quantitative Evidence


Investigating Chloride Channel Modulation in Epithelial Disease Models

Based on head-to-head evidence showing that H-Cys(carbamoyl)-OH (CAC) activates chloride conductance with potency equal to NAC and CMC (ΔGm = 3.8 ± 1.6 nS at 1 mM) [1], this compound is ideally suited for use as a positive control or comparator in experiments designed to elucidate the mechanism of ion channel modulation in respiratory epithelia, particularly in the context of cystic fibrosis research.

Structure-Activity Relationship (SAR) Studies of Glutamine Antagonists

Given the established non-competitive glutamine antagonism of H-Cys(carbamoyl)-OH [2] and its role as the parent scaffold for more potent S-alkylcarbamoyl derivatives (complete growth inhibition of S. lactis at ~50 µg/mL for ethyl, propyl, and butyl analogs) [1], this compound serves as the essential baseline comparator for systematic SAR investigations aimed at optimizing antimetabolite activity through N-alkylation or other structural modifications.

In Vivo Antitumor Studies Requiring a Baseline for N-Alkylated Derivative Development

As demonstrated in comparative animal studies, H-Cys(carbamoyl)-OH exhibits intrinsic antitumor activity that is significantly enhanced by N-ethylation without altering toxicity [3]. This evidence positions the compound as a critical control and starting material for preclinical research focused on developing more efficacious S-alkylcarbamoyl-L-cysteine-based chemotherapeutic agents.

Solid-Phase Peptide Synthesis (SPPS) Utilizing Base-Stable S-Protection

The stability of the S-carbamoyl group to basic piperidine conditions during Fmoc deprotection [2] makes H-Cys(carbamoyl)-OH a valuable building block in SPPS. This property allows for the incorporation of the modified cysteine residue into peptides without the need for orthogonal deprotection strategies, streamlining synthesis and reducing the potential for side reactions associated with more labile S-protecting groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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